molecular formula C10H14N6 B2706535 1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine CAS No. 300588-79-8

1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine

Cat. No.: B2706535
CAS No.: 300588-79-8
M. Wt: 218.264
InChI Key: HPOZZZPWEOBLQH-UHFFFAOYSA-N
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Description

1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine is a versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery research. Its core structure combines a triazolo[4,3-b]pyridazine heterocyclic system with a piperazine moiety, a combination frequently explored for generating pharmacologically active compounds. This compound serves as a key intermediate and functional scaffold in several high-value research areas. In anti-diabetic drug discovery , closely related triazolo-pyridazin-6-yl-substituted piperazines have been identified as effective Dipeptidyl peptidase-4 (DPP-4) inhibitors. These compounds demonstrate strong insulinotropic activity, enhancing insulin secretion in INS-1 cells, and exhibit significant antioxidant properties, making them promising candidates for developing new therapeutic agents . In oncology research , the triazolo[4,3-b]pyridazine core is a recognized pharmacophore for designing potent kinase inhibitors. Recent studies (2024) have shown that derivatives of this heterocyclic system act as dual inhibitors of c-Met and Pim-1 kinases, two promising targets in cancer treatment. Such compounds demonstrate potent antiproliferative effects, induce apoptosis, and cause cell cycle arrest in cancer cell lines, including breast cancer MCF-7 cells . Furthermore, this chemical series shows substantial potential in antiparasitic research , particularly against Cryptosporidium parvum , a cause of life-threatening diarrheal disease. Analogues based on this scaffold have shown potent in vitro activity and demonstrated oral efficacy in animal models of infection, presenting a promising lead for addressing this unmet medical need . The piperazine ring in the structure plays a crucial role, often optimizing the molecule's physicochemical properties and serving as a conformational scaffold to position pharmacophoric elements correctly for target interaction . Note: This product is intended for Research Use Only and is not approved for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-methyl-6-piperazin-1-yl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N6/c1-8-12-13-9-2-3-10(14-16(8)9)15-6-4-11-5-7-15/h2-3,11H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPOZZZPWEOBLQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methyl-1,2,4-triazole with a suitable pyridazine derivative in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Chemical Reactions Analysis

1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine can undergo various chemical reactions, including:

Scientific Research Applications

1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine exhibits several biological activities that make it a candidate for therapeutic development. Its applications can be categorized as follows:

Antidepressant Activity

Research indicates that derivatives of triazolo-pyridazine compounds possess antidepressant properties. In particular, studies have shown that similar compounds can inhibit monoamine oxidase (MAO), an enzyme linked to the metabolism of neurotransmitters such as serotonin and norepinephrine. This inhibition can lead to increased levels of these neurotransmitters in the brain, potentially alleviating symptoms of depression.

Case Study : A study demonstrated that a related compound showed significant MAO-B inhibition with an IC50 value of 0.013 µM, suggesting a strong potential for treating mood disorders .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Pyridazine derivatives have been shown to inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process.

CompoundActivityIC50 (µM)Notes
This compoundModerate0.039Shows potential as an anti-inflammatory agent
Related Pyridazine DerivativeHigh0.013Effective COX-2 inhibitor with high selectivity

This suggests that this compound may offer therapeutic benefits in conditions characterized by inflammation .

Anticancer Potential

Emerging research indicates that compounds with similar structures may exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Findings : In vitro studies have shown that related triazole derivatives exhibit low cytotoxicity against normal cells while effectively targeting cancer cells . This selective cytotoxicity is crucial for developing safer anticancer therapies.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is essential for optimizing its biological activity. Key structural features influencing activity include:

  • Piperazine Ring : Provides structural stability and enhances interaction with biological targets.
  • Triazole Moiety : Critical for biological activity; modifications here can significantly alter potency.

Mechanism of Action

The mechanism of action of 1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in the inflammatory response, leading to reduced inflammation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The structural uniqueness of 1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine lies in its triazolo-pyridazine core and piperazine substitution. Below is a comparison with key analogues:

Compound Core Structure Substituents Key Biological Activity Source
This compound Triazolo[4,3-b]pyridazine 3-Methyl, 6-piperazine BRD4 bromodomain inhibition, kinase modulation
N-[2-(1H-indol-3-yl)ethyl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine Triazolo[4,3-b]pyridazine 3-Methyl, 6-indole-ethylamine Enhanced BRD4 binding via π-π stacking with indole
AZD5153 ([1,2,4]triazolo[4,3-b]pyridazine derivative) Triazolo[4,3-b]pyridazine 3-Methoxy, 4-piperidyl-phenoxy Bivalent BRD4/ET inhibitor with nanomolar potency
6-Ethoxyl-3-phenylethyl-[1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine Triazolo[4,3-b]tetrazine 3-Phenylethyl, 6-ethoxyl c-Met kinase inhibition (IC₅₀ = 0.8 µM)
Pyrazino[2,3-d]-1,2,4-triazolo[4,3-b]pyridazine Triazolo[4,3-b]pyridazine fused with pyrazine Unsubstituted Primarily synthetic interest; limited biological data

Key Research Findings

BRD4 Binding : Docking studies reveal that the piperazine group in the target compound forms hydrogen bonds with Asn140 and Tyr97 in BRD4’s acetyl-lysine pocket, but its affinity is reduced compared to indole-containing derivatives .

Metabolic Stability : The dihydrochloride salt form () enhances aqueous solubility (>10 mg/mL) and oral bioavailability in preclinical models .

Synthetic Yield : The target compound is synthesized in ~75% yield via hydrazine-mediated substitution, outperforming tetrazine derivatives (~50% yield) .

Biological Activity

1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine is a complex heterocyclic compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and related research findings.

Chemical Structure and Properties

  • IUPAC Name : 3-methyl-6-piperazin-1-yl-[1,2,4]triazolo[4,3-b]pyridazine
  • Chemical Formula : C10H16Cl2N6
  • Molecular Weight : 291.18 g/mol
  • CAS Number : 1306605-44-6

The compound features a piperazine ring linked to a triazolo-pyridazine moiety, which is significant for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The triazole and pyridazine rings may interact with the active sites of enzymes, potentially inhibiting their activity. This characteristic is crucial for developing therapeutic agents targeting specific pathways.
  • Receptor Modulation : The compound may modulate receptor activity by binding to specific sites, influencing signaling pathways associated with various physiological responses.

In Vitro Studies

Research has demonstrated that this compound exhibits various biological activities:

  • Antimicrobial Activity : Preliminary studies indicate that the compound possesses antimicrobial properties against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in cell cultures. The mechanism involves the modulation of cytokine release and inhibition of inflammatory mediators.
  • Anticancer Potential : In vitro assays have revealed cytotoxic effects against certain cancer cell lines. The compound’s ability to induce apoptosis in these cells suggests potential for further development as an anticancer agent.

In Vivo Studies

In vivo studies are essential for understanding the pharmacodynamics and therapeutic potential of the compound:

  • Animal Models : Experiments using rodent models have indicated that treatment with this compound leads to significant tumor reduction in xenograft models.

Case Studies and Research Findings

Recent research highlights the significance of this compound in various therapeutic areas:

StudyFindings
Study on Antimicrobial Activity Demonstrated effectiveness against Gram-positive and Gram-negative bacteria with MIC values ranging from 8 to 32 µg/mL.
Anti-inflammatory Mechanism Investigation Showed reduction in TNF-alpha and IL-6 levels in LPS-stimulated macrophages.
Cancer Cell Line Testing Induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 15 µM.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

  • Variations in substituents on the piperazine or triazole rings can significantly affect potency and selectivity towards specific biological targets.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine, and what challenges arise during its multi-step synthesis?

  • Methodological Answer : The synthesis typically involves sequential heterocyclic ring formation. For example, pyrazole and triazole fragments are combined via hydrazine hydrate-mediated cyclization, followed by piperazine coupling. Key challenges include:

  • Regioselectivity : Ensuring correct positioning of substituents during cyclization (e.g., avoiding isomer formation during triazole ring closure) .
  • Purification : Intermediate thiolate derivatives (e.g., potassium salts) require recrystallization from alcohols like propane-2-ol to remove byproducts .
  • Stability : Alkylation of thiolate intermediates (e.g., using haloalkanes) must avoid excessive heating to prevent ring fragmentation .

Q. How are structural and purity analyses conducted for this compound and its intermediates?

  • Methodological Answer :

  • Spectroscopy : ¹H NMR and IR confirm functional groups (e.g., NH stretching in triazole at ~3200 cm⁻¹) and regiochemistry .
  • Chromatography : HPLC monitors reaction progress and purity, especially for S-alkyl derivatives .
  • Elemental Analysis : Quantifies C, H, N, and S to validate molecular formulas .

Q. What preliminary biological screening approaches are used to assess its pharmacological potential?

  • Methodological Answer :

  • Antifungal Assays : Compounds are tested against lanosterol-14α-demethylase (PDB:3LD6) via agar diffusion, with clotrimazole as a reference .
  • Enzyme Inhibition : Docking studies using Discovery Studio Visualizer predict binding affinities to cyclooxygenase-2 or tyrosine kinases .

Advanced Research Questions

Q. How can synthetic yields be optimized for S-alkyl derivatives of this compound?

  • Methodological Answer :

  • Alkylation Conditions : Use sterically hindered N-alkyl groups to minimize ring fragmentation. For example, iso-propyl bromides improve yields by 15–20% compared to linear alkyl halides .
  • Solvent Choice : Propane-2-ol enhances solubility of potassium thiolate intermediates, reducing side-product formation .
  • Data Table :
Haloalkane (R-X)Yield (%)Purity (HPLC)
Methyl bromide6292%
Iso-propyl bromide7895%
n-Decyl bromide4588%

Q. How do structural modifications (e.g., alkyl chain length) influence bioactivity?

  • Methodological Answer :

  • Chain Length vs. Antifungal Activity : Longer alkyl chains (e.g., nonyl) enhance lipophilicity, improving membrane penetration and lanosterol-14α-demethylase inhibition (IC₅₀ reduced from 12 µM to 4.5 µM) .
  • Docking Analysis : Nonyl derivatives show stronger hydrophobic interactions with lanosterol-14α-demethylase’s active site (binding energy: −9.2 kcal/mol vs. −7.8 kcal/mol for methyl) .

Q. How to resolve contradictions in spectral data for regioisomeric intermediates?

  • Methodological Answer :

  • NOESY NMR : Differentiates between 1,2,4-triazolo[4,3-b] and [3,4-f] isomers by correlating proton proximities in the fused ring system .
  • X-ray Crystallography : Resolves ambiguity in triazole-pyridazine connectivity, as seen in analogous compounds (e.g., 6-Chloro-3-(3-methylphenyl)-1,2,4-triazolo[4,3-b]pyridazine) .

Q. What computational strategies predict off-target effects of this compound?

  • Methodological Answer :

  • Pharmacophore Modeling : Matches structural motifs (e.g., triazole’s H-bond acceptors) against databases like ChEMBL to flag potential kinase or CYP450 interactions .
  • ADMET Prediction : Tools like SwissADME estimate BBB permeability (e.g., TPSA > 80 Ų suggests poor CNS penetration) .

Methodological Best Practices

  • Synthetic Reproducibility : Document lithiation times (via in situ IR) to prevent over-reaction during piperazine functionalization .
  • Data Validation : Cross-reference elemental analysis with HRMS to confirm molecular integrity, especially for high-molecular-weight derivatives .
  • Docking Protocols : Use AutoDock Vina with Lamarckian algorithms for conformational sampling, validated against co-crystallized ligands (e.g., ketoconazole for lanosterol-14α-demethylase) .

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